molecular formula C11H16N4 B11899493 5-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}pentan-1-amine

5-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}pentan-1-amine

Cat. No.: B11899493
M. Wt: 204.27 g/mol
InChI Key: UBTPDQFKRWHRJX-UHFFFAOYSA-N
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Description

5-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}pentan-1-amine is a heterocyclic amine featuring a [1,2,4]triazolo[4,3-a]pyridine core linked to a pentan-1-amine chain. This compound is primarily utilized in medicinal chemistry as a building block for drug discovery, particularly in kinase inhibitor development. Key characteristics include:

  • Molecular Formula: Reported inconsistently across sources.
  • Purity: ≥95% (HPLC) in commercial supplies .
  • Synonyms: Includes "5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentan-1-amine hydrochloride" (CAS 1016835-11-2) and multiple supplier codes (e.g., MolPort-004-339-689) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H16N4

Molecular Weight

204.27 g/mol

IUPAC Name

5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentan-1-amine

InChI

InChI=1S/C11H16N4/c12-8-4-1-2-6-10-13-14-11-7-3-5-9-15(10)11/h3,5,7,9H,1-2,4,6,8,12H2

InChI Key

UBTPDQFKRWHRJX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NN=C(N2C=C1)CCCCCN

Origin of Product

United States

Preparation Methods

Hydrazine-Mediated Cyclization

Thetriazolo[4,3-a]pyridine core is commonly synthesized via cyclocondensation of 2-hydrazinylpyridine derivatives with electrophilic reagents. For example:

  • Aldehyde Cyclization : Reaction of 2-hydrazinylpyridine with pentanal derivatives under microwave irradiation (140°C, 1–2 hours) yields the triazole ring via imine formation and subsequent dehydrogenation. This method achieves >80% yield but requires careful control of stoichiometry to avoid dimerization.

  • Nitrile Cyclization : Thiophosphetane or dicyclohexylcarbodiimide (DCC) promotes cyclization of 2-hydrazinylpyridine with nitriles, forming the triazole ring through a nucleophilic addition-elimination mechanism. For instance, using 5-cyanopentylamine as a nitrile precursor introduces the pentan-1-amine side chain during cyclization.

Transition Metal-Catalyzed Approaches

Copper(I)-catalyzed reactions enable regioselective triazole formation:

  • Click Chemistry : Azide-alkyne cycloaddition using CuBr generates 1,4-disubstituted triazoles, but this method is less common for fused triazolopyridines due to competing side reactions.

  • Palladium-Mediated Cross-Coupling : Suzuki-Miyaura coupling of halogenated triazolopyridines with pentan-1-amine boronic esters introduces the amine side chain post-cyclization, though yields are moderate (50–65%).

Side Chain Functionalization Methods

Direct Alkylation of the Triazolopyridine Core

  • Nucleophilic Substitution : Treatment of 3-bromo-triazolo[4,3-a]pyridine with 5-azidopentane (followed by Staudinger reduction) or 5-aminopentylmagnesium bromide introduces the amine side chain. However, overalkylation at N1/N2 positions necessitates protecting groups (e.g., Boc).

  • Reductive Amination : Condensation of 3-formyl-[1,2,]triazolo[4,3-a]pyridine with pentane-1,5-diamine under hydrogenation conditions (Pd/C, H₂) yields the target compound but suffers from low regioselectivity.

Multi-Step Modular Synthesis

A three-step protocol optimizes yield and purity:

  • Formation of Guanidine Intermediate : Reacting succinic anhydride with aminoguanidine hydrochloride generates N-guanidinosuccinimide, which undergoes ring-opening with pentan-1-amine under microwave irradiation.

  • Cyclization : Heating the intermediate in acetic acid (100°C, 6 hours) forms the triazolopyridine core.

  • Deprotection : Acidic hydrolysis (HCl/EtOH) removes Boc or phthalimide protecting groups, yielding the free amine.

Optimization and Challenges

Yield and Purity Considerations

MethodYield (%)Purity (%)Key Challenges
Hydrazine-aldehyde75–8590–95Byproduct formation (e.g., hydrazones)
Nitrile cyclization60–7085–90Requires excess nitrile reagent
Modular synthesis80–8895–98Multi-step purification needed

Solvent and Catalytic Systems

  • Solvents : Toluene and acetonitrile minimize side reactions compared to polar aprotic solvents (DMF, DMSO).

  • Catalysts : DCC and HOBt improve coupling efficiency in amide bond formation steps. Microwave irradiation reduces reaction times by 50–70% compared to conventional heating.

Recent Advancements

Green Chemistry Approaches

  • Catalyst-Free Methods : Thiourea-mediated cyclization in water achieves 70% yield with reduced environmental impact.

  • Flow Chemistry : Continuous-flow reactors enhance scalability, producing 50 g batches with >90% purity.

Computational Modeling

Density functional theory (DFT) studies predict optimal reaction pathways, identifying transition states for regioselective triazole formation. For example, calculations show a 5-exo-dig cyclization mechanism is energetically favorable for pentan-1-amine side chain introduction .

Chemical Reactions Analysis

Types of Reactions

5-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}pentan-1-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve solvents like dimethylformamide (DMF) and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides or alkyl groups.

Scientific Research Applications

Medicinal Chemistry

The compound has emerged as a promising scaffold for the development of novel therapeutic agents. Its structural characteristics allow for modifications that can enhance biological activity.

Antifungal Activity

Recent studies have highlighted the antifungal properties of triazole derivatives, including those based on the [1,2,4]triazolo[4,3-a]pyridine framework. For instance:

  • Mechanism of Action : Triazole compounds inhibit fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis in fungal cell membranes. This inhibition leads to cell death.
  • Efficacy : Compounds with substitutions at specific positions on the triazole ring have shown enhanced antifungal activity against pathogens such as Candida albicans and Aspergillus fumigatus, with minimum inhibitory concentration (MIC) values as low as 0.25 μg/mL .

Cancer Therapy

The compound has been investigated for its potential role in cancer immunotherapy. Inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), which is implicated in tumor immune evasion, have been designed based on this scaffold:

  • Selectivity and Potency : Rational design efforts have led to compounds with sub-micromolar potency against IDO1 and excellent metabolic stability .
  • Synergistic Effects : These compounds may enhance the efficacy of existing immunotherapeutic agents by improving immune response against tumors.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. Research has shown that:

  • Substituent Effects : The presence of electron-withdrawing groups at specific positions on the triazole ring can significantly enhance antifungal activity .
  • Docking Studies : Computational docking studies have provided insights into how different substitutions affect binding affinity to target proteins, guiding further modifications .

Novel Antifungal Agents

A recent study focused on synthesizing new triazole derivatives and evaluating their antifungal properties. Compounds were tested against various fungal strains, showing promising results compared to established antifungals like fluconazole.

CompoundMIC (μg/mL)Activity Against
Triazole Derivative A0.25Aspergillus fumigatus
Triazole Derivative B0.5Candida albicans (fluconazole-resistant)
Standard Drug2.0Candida albicans

IDO1 Inhibition Studies

In another case study, a series of triazolo[4,3-a]pyridine analogues were synthesized and evaluated for their IDO1 inhibitory activity:

CompoundIC50 (μM)Remarks
Compound X0.93 ± 0.08High selectivity
Compound Y1.5 ± 0.12Moderate potency
Control>10Low activity

Mechanism of Action

The mechanism of action of 5-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}pentan-1-amine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain kinases, such as c-Met and VEGFR-2, by binding to their active sites and preventing their activity . This inhibition can lead to the suppression of cancer cell proliferation and induction of apoptosis. The compound’s structure allows it to fit into the binding pockets of these enzymes, disrupting their normal function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with other triazolo- and oxazolo-fused heterocycles. Below is a comparative analysis based on molecular properties and substituent effects.

Molecular and Structural Comparison

Table 1: Key Properties of 5-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}pentan-1-amine and Analogues
Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents Purity
This compound dihydrochloride C₁₁H₁₆Cl₂N₄* 193.68 (disputed) EN300-6487617 Pentylamine chain 95%
2-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-6-amine C₁₂H₉FN₄ 234.23 N/A Fluorophenyl group N/A
5-{[1,3]Oxazolo[4,5-B]pyridin-2-yl}-2,3-dihydro-1H-indole C₁₄H₁₁N₃O 237.26 1016835-11-2 Oxazolo-pyridine + indole N/A
3-Aminopropyl carbamate hydrochloride C₈H₁₆ClN₃O₂ 193.68 EN300-6487635 Carbamate + propylamine N/A

Structural and Functional Insights

Core Heterocycle Variations :

  • The triazolo-pyridine core in the target compound differs from the oxazolo-pyridine in 5-{[1,3]Oxazolo[4,5-B]pyridin-2-yl}-2,3-dihydro-1H-indole. The substitution of oxygen (oxazole) for nitrogen (triazole) alters electronic properties and hydrogen-bonding capacity, impacting receptor interactions .

The carbamate group in 3-aminopropyl carbamate hydrochloride introduces hydrolytic instability, unlike the stable alkylamine chain in the target compound .

Salt Forms :

  • The dihydrochloride form of the target compound () improves solubility in aqueous media, whereas the free base () may exhibit better membrane permeability .

Research Implications and Limitations

  • Discrepancies in Data : Conflicting molecular formulas and weights (e.g., C₁₀H₈N₂O₃S vs. C₁₁H₁₆Cl₂N₄) highlight the need for verification via primary sources such as X-ray crystallography or NMR .
  • Biological Activity : While structural analogs like 2-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-6-amine are explored as kinase inhibitors, the target compound’s pentylamine chain may target distinct binding pockets .
  • Synthetic Utility : The compound’s ≥95% purity () makes it suitable for high-throughput screening, though its stability under physiological conditions requires further study .

Biological Activity

5-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}pentan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluations, and mechanisms of action based on recent studies and findings.

  • IUPAC Name : this compound
  • Molecular Formula : C11H16N4
  • Molecular Weight : 204.28 g/mol
  • CAS Number : 1016835-11-2
  • Purity : 97% .

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing the triazolo-pyridine moiety exhibit significant antimicrobial properties. For instance, derivatives of triazoles have shown effectiveness against a range of bacterial species including Escherichia coli and Staphylococcus aureus .

CompoundAntibacterial ActivityAntifungal ActivityAnti-inflammatory Activity
This compoundHighModerateSignificant

In comparative studies, this compound has shown higher antibacterial and antifungal activities than standard antibiotics like Imipenem and Nystatin .

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro assays indicated that it inhibits the proliferation of various cancer cell lines. For example:

Cell LineIC50 (µM)
MCF-70.95
HepG20.73
A5490.37

These results suggest that the compound may induce apoptosis in cancer cells and block cell cycle progression at the sub-G1 phase .

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets. The triazole ring may bind to active sites on enzymes or receptors involved in cell signaling pathways related to inflammation and cancer cell proliferation .

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Study on Antimicrobial Efficacy : A study evaluated the antibacterial activity against Gram-positive and Gram-negative bacteria. The compound exhibited a broad spectrum of activity and was particularly effective against Pseudomonas aeruginosa.
  • Cancer Cell Proliferation Inhibition : In another study focusing on cancer cell lines (MCF-7 and HepG2), the compound showed significant inhibition of cell growth compared to control groups treated with conventional chemotherapeutics.

Q & A

Basic: What synthetic routes are available for 5-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}pentan-1-amine?

The compound is synthesized via multi-step protocols involving cyclization and functionalization. A common approach uses 1,2,4-triazolo[4,3-a]pyridine precursors coupled with a pentan-1-amine chain. For example, phosphonate derivatives of similar triazolopyridines are synthesized through 5-exo-dig cyclization, where alkynyl intermediates react with hydrazines to form the triazole ring . Purification typically involves column chromatography and recrystallization, with yields optimized by controlling reaction temperature (70–100°C) and using catalysts like Pd(OAc)₂ .

Basic: What analytical techniques validate the structure of this compound?

Characterization requires a combination of:

  • NMR spectroscopy (¹H, ¹³C, and ³¹P for phosphonate analogs) to confirm backbone connectivity and substituent positions .
  • X-ray crystallography to resolve stereochemistry, as demonstrated for triazolopyridine derivatives in CCDC datasets (e.g., CCDC 1876881) .
  • High-resolution mass spectrometry (HRMS) to verify molecular weight and purity (>95%) .

Basic: What safety protocols are recommended for handling this compound?

  • Use PPE (gloves, goggles, lab coat) and work in a fume hood due to potential toxicity .
  • Store separately from oxidizing agents and dispose of waste via certified biological waste handlers, as advised in GB/T 16483-2008 and OECD guidelines .

Advanced: How can synthesis yields be optimized for scale-up?

  • Catalyst screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) to enhance cyclization efficiency .
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve reaction kinetics for triazole formation .
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining yields >80% .

Advanced: What methodologies elucidate the reaction mechanism of triazolopyridine formation?

  • Kinetic studies : Monitor intermediates via in situ FT-IR or NMR to identify rate-limiting steps .
  • Computational modeling : Use DFT calculations to map energy profiles of cyclization pathways .
  • Isotope labeling : Track nitrogen incorporation during hydrazine condensation .

Advanced: How is the environmental impact of this compound assessed?

Follow the INCHEMBIOL framework :

  • Fate analysis : Measure log P (octanol-water partition coefficient) to predict bioaccumulation.
  • Biotic transformation : Use OECD 301/302 tests to assess biodegradability in soil/water systems.
  • Ecotoxicity : Conduct Daphnia magna or algal growth inhibition assays (EC₅₀ values).

Advanced: How to design assays for evaluating biological activity?

  • Antioxidant capacity : Use DPPH radical scavenging and FRAP assays, as applied to phenolic analogs .
  • Cellular assays : Screen cytotoxicity in cancer cell lines (e.g., MTT assay) and compare IC₅₀ values against controls .
  • Target engagement : Employ SPR (surface plasmon resonance) to measure binding affinity to receptors like tubulin .

Advanced: How to resolve contradictions in spectroscopic data?

  • Cross-validation : Compare NMR data with X-ray structures (e.g., CCDC 1906114) to confirm substituent orientation .
  • Dynamic NMR : Analyze temperature-dependent spectra to detect conformational flexibility in the pentan-1-amine chain .
  • Synchrotron XRD : High-resolution crystallography resolves ambiguities in electron density maps .

Advanced: What strategies improve crystallinity for structural studies?

  • Co-crystallization : Use 1:1 molar ratios of triazolopyridine with carboxylic acids (e.g., benzoic acid) to stabilize lattice packing .
  • Slow evaporation : Grow crystals in mixed solvents (e.g., CH₃CN/H₂O) at 4°C for 7–14 days .

Advanced: How to model ligand-receptor interactions computationally?

  • Docking software : Use AutoDock Vina with SMILES strings (e.g., NCCCCCn1cnc(c1c1c[nH]nc1c1ccccc1)c1ccccc1) to predict binding poses .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the pentan-1-amine moiety in hydrophobic pockets .

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